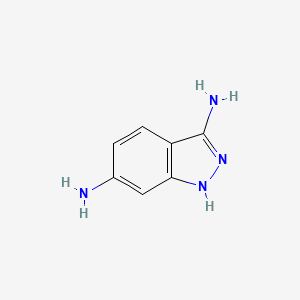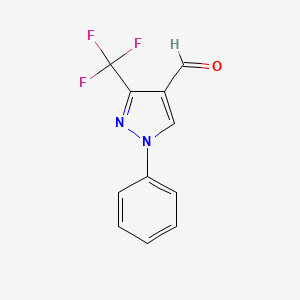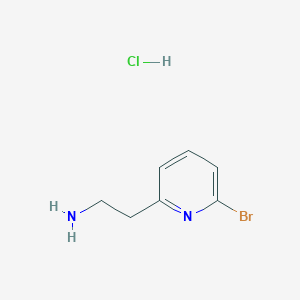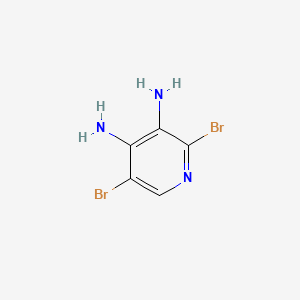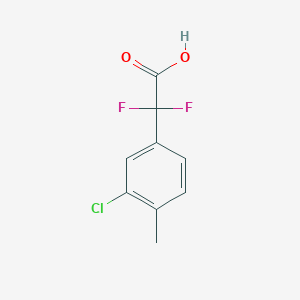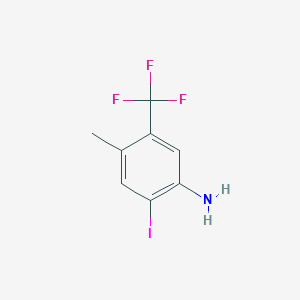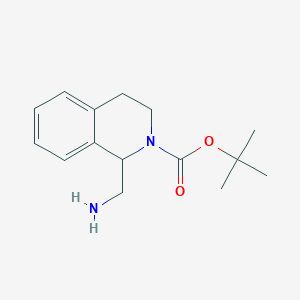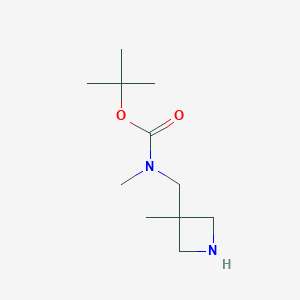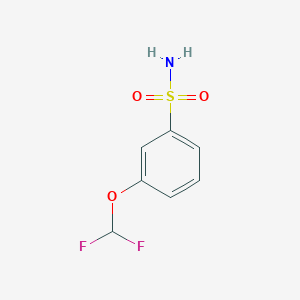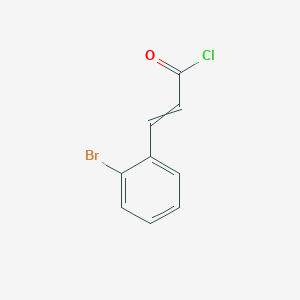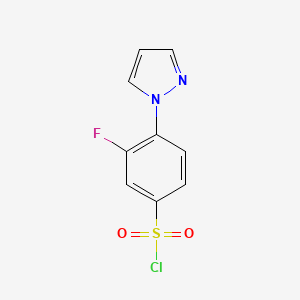
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
描述
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C9H6ClFN2O2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a benzene ring.
作用机制
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds typically interact with various biological targets, influencing their function and role in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
生化分析
Biochemical Properties
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound can act as a sulfonylating agent, introducing sulfonyl groups into biomolecules. It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to specific substrates. These interactions can alter the activity and function of the target enzymes, leading to changes in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or light. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. These enzymes, such as sulfonyltransferases, facilitate the transfer of sulfonyl groups to specific substrates, affecting metabolic flux and metabolite levels. The compound can also influence the activity of other metabolic enzymes, leading to changes in overall metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus if it interacts with nuclear transport proteins or to the mitochondria if it has specific mitochondrial targeting sequences .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives may undergo such reactions depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific reagents and conditions would depend on the nature of the derivative being oxidized or reduced.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
Chemistry: 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of sulfonamide and sulfonate ester derivatives .
Biology and Medicine: In biological and medicinal research, derivatives of this compound are investigated for their potential pharmacological properties. These derivatives may exhibit activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties .
Industry: The compound and its derivatives are used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride: Similar structure but with a methyl group on the pyrazole ring.
4-(1H-Pyrazol-1-yl)benzene-1-sulfonyl chloride: Lacks the fluoro substituent on the benzene ring.
Uniqueness: The presence of the fluoro substituent in 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride can influence its reactivity and biological activity. Fluorine atoms can affect the electronic properties of the molecule, potentially enhancing its stability and binding affinity to biological targets .
属性
IUPAC Name |
3-fluoro-4-pyrazol-1-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBBTTJUTZPZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712403 | |
| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097726-37-8 | |
| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


